molecular formula C18H18FNOS B1614409 3-fluoro-4'-thiomorpholinomethyl benzophenone CAS No. 898782-67-7

3-fluoro-4'-thiomorpholinomethyl benzophenone

Cat. No.: B1614409
CAS No.: 898782-67-7
M. Wt: 315.4 g/mol
InChI Key: OPLZVYOSSUPEHN-UHFFFAOYSA-N
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Description

3-Fluoro-4’-thiomorpholinomethylbenzophenone is an organic compound with the molecular formula C18H18FNOS It is a derivative of benzophenone, featuring a fluorine atom at the 3-position and a thiomorpholine group at the 4’-position

Preparation Methods

The synthesis of 3-Fluoro-4’-thiomorpholinomethylbenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with benzophenone, which undergoes a series of reactions to introduce the fluorine and thiomorpholine groups.

    Thiomorpholine Introduction: The thiomorpholine group is introduced through a substitution reaction, where a suitable thiomorpholine derivative reacts with the intermediate compound.

    Reaction Conditions: These reactions are typically carried out under anhydrous conditions and may require catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

3-Fluoro-4’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Fluoro-4’-thiomorpholinomethylbenzophenone has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

3-Fluoro-4’-thiomorpholinomethylbenzophenone can be compared with other similar compounds, such as:

    3-Fluoro-4-morpholinomethylbenzophenone: This compound differs by having a morpholine group instead of a thiomorpholine group, which may result in different chemical and biological properties.

    4-Fluoro-3-thiomorpholinomethylbenzophenone: The position of the fluorine atom is different, which can influence the compound’s reactivity and interactions.

    3-Fluoro-4-(trifluoromethyl)benzophenone:

Properties

IUPAC Name

(3-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNOS/c19-17-3-1-2-16(12-17)18(21)15-6-4-14(5-7-15)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLZVYOSSUPEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642915
Record name (3-Fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-67-7
Record name (3-Fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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